molecular formula C11H7ClF3NOS B2606578 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide CAS No. 343374-83-4

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

Cat. No.: B2606578
CAS No.: 343374-83-4
M. Wt: 293.69
InChI Key: OBTPGFTUFUVVIN-UHFFFAOYSA-N
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Description

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is a synthetic organic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. It can be used as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The trifluorobutenyl sulfide moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide is unique due to the combination of the chloro group and the trifluorobutenyl sulfide moiety. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NOS/c12-6-1-2-9-8(5-6)16-11(17-9)18-4-3-7(13)10(14)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPGFTUFUVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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